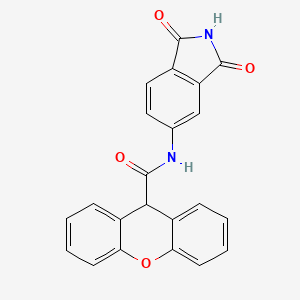

N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

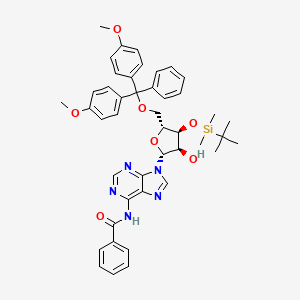

Based on a similar compound, “2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione”, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis

The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

The synthesis of these compounds involves several step reactions of substitution, click reaction, and addition reaction .Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

A study focused on the design, synthesis, and evaluation of N-(1,3-dioxoisoindolin-5-yl) hybrids as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These hybrids showed significant in vitro reverse transcriptase inhibitory activity, with some compounds demonstrating higher activity than standard drugs like rilpivirine. This highlights the compound's potential in HIV treatment strategies (Devale et al., 2017).

Antiepileptic Activity

Another research explored N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives for their antiepileptic activities. These compounds were synthesized and their efficacy was assessed through seizure threshold methods in mice. The study found that certain compounds significantly increased the latency time for seizures, indicating strong antiepileptic potential (Asadollahi et al., 2019).

Polyamide Materials

Research into the synthesis and properties of new optically active polyamides containing 1,3-dioxoisoindolin-2-yl units as pendent groups revealed the preparation of polymers with promising characteristics. These polyamides exhibited high yields, inherent viscosities, and were characterized for their thermal properties, indicating their application potential in materials science (Isfahani et al., 2010).

Positron Emission Tomography (PET) Radioligands

A study on the synthesis and evaluation of 18F-labeled compounds for PET imaging of metabotropic glutamate receptor subtype 4 (mGlu4) identified derivatives with improved binding affinity. These compounds offer a basis for the development of PET imaging agents, facilitating neurological research and potential clinical diagnosis applications (Kil et al., 2014).

Anticancer and Antioxidant Activities

A series of novel compounds were synthesized for evaluation of their anticancer and antioxidant activities. These compounds demonstrated significant inhibitory effects on various cancer cell lines, as well as potent antioxidant properties. This study showcases the therapeutic potential of N-(1,3-dioxoisoindolin-5-yl)-related compounds in oncology and beyond (Gudipati et al., 2011).

Mechanism of Action

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O4/c25-20-13-10-9-12(11-16(13)21(26)24-20)23-22(27)19-14-5-1-3-7-17(14)28-18-8-4-2-6-15(18)19/h1-11,19H,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZNFOKMTKZDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)C(=O)NC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2663945.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2663946.png)

![3-[(2,6-dichlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2663949.png)

![4-[(3-Propan-2-yl-1,2-oxazol-4-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2663952.png)

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2663953.png)

![N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2663954.png)

![2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid](/img/structure/B2663955.png)

![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2663958.png)

![N-(2,5-difluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2663961.png)

![N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2663966.png)